7-[4-(4-Chlorophenyl)piperazin-1-yl]-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine
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Overview
Description
7-[4-(4-Chlorophenyl)piperazin-1-yl]-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. This compound is characterized by the presence of a piperazine ring substituted with a 4-chlorophenyl group and a pyrazolo[1,5-a]pyrimidine core substituted with 3,5-dimethyl and 4-methylphenyl groups. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[4-(4-Chlorophenyl)piperazin-1-yl]-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution reactions: Introduction of the 3,5-dimethyl and 4-methylphenyl groups can be carried out using Friedel-Crafts alkylation or acylation reactions.
Piperazine ring formation: The piperazine ring is introduced through nucleophilic substitution reactions, often involving the use of piperazine and a suitable leaving group.
Chlorophenyl substitution: The final step involves the substitution of the piperazine ring with a 4-chlorophenyl group, typically using a chlorinating agent such as thionyl chloride or phosphorus oxychloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
7-[4-(4-Chlorophenyl)piperazin-1-yl]-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride for chlorination, sodium methoxide for methoxylation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
7-[4-(4-Chlorophenyl)piperazin-1-yl]-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Pharmacology: It is investigated for its interactions with various biological targets, including receptors and enzymes.
Biological Research: The compound is used in studies to understand its effects on cellular processes and signaling pathways.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 7-[4-(4-Chlorophenyl)piperazin-1-yl]-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as receptors and enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various cellular pathways. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- **2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- Pyrazolo[3,4-d]pyrimidine derivatives
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives
Uniqueness
The uniqueness of 7-[4-(4-Chlorophenyl)piperazin-1-yl]-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine lies in its specific substitution pattern and the presence of both piperazine and pyrazolo[1,5-a]pyrimidine moieties. This unique structure contributes to its distinct pharmacological profile and potential therapeutic applications .
Properties
Molecular Formula |
C25H26ClN5 |
---|---|
Molecular Weight |
432.0 g/mol |
IUPAC Name |
7-[4-(4-chlorophenyl)piperazin-1-yl]-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C25H26ClN5/c1-17-4-6-20(7-5-17)24-19(3)25-27-18(2)16-23(31(25)28-24)30-14-12-29(13-15-30)22-10-8-21(26)9-11-22/h4-11,16H,12-15H2,1-3H3 |
InChI Key |
ICTYOBZGRIZTTE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C(=CC(=NC3=C2C)C)N4CCN(CC4)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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